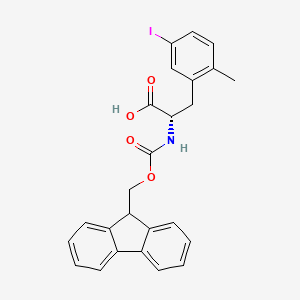

Fmoc-Phe(2-Me, 5-I)-OH

Description

Fmoc-Phe(2-Me, 5-I)-OH is a chemically modified derivative of fluorenylmethyloxycarbonyl-phenylalanine (Fmoc-Phe), featuring a methyl group at the ortho (2nd) position and an iodine atom at the meta (5th) position on the benzyl side chain (Figure 1). These substitutions are designed to modulate the compound’s self-assembly behavior, hydrogelation capacity, and functional properties. The methyl group introduces steric and electronic effects, while the iodine atom enhances halogen bonding and hydrophobicity. Such modifications are critical in tuning supramolecular hydrogels for biomedical and materials science applications .

Properties

Molecular Formula |

C25H22INO4 |

|---|---|

Molecular Weight |

527.3 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-iodo-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C25H22INO4/c1-15-10-11-17(26)12-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

InChI Key |

GICURTLECFCAEN-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(2-Me, 5-I)-OH typically involves the following steps:

Iodination: The phenylalanine derivative is iodinated at the 5-position using iodine and a suitable oxidizing agent.

Methylation: The 2-position of the phenyl ring is methylated using a methylating agent such as methyl iodide.

Fmoc Protection: The amino group of the phenylalanine derivative is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Key Reaction Steps

-

Fmoc Deprotection : Base-mediated cleavage (e.g., piperidine in DMF) removes the Fmoc group, releasing dibenzofulvene as a byproduct .

-

Methylation : Alkylation of the α-amine via methylating agents (e.g., dimethyl sulfate) under basic conditions .

Analytical Techniques

Role in Peptide Libraries

Fmoc-protected amino acids enable efficient synthesis of peptides with:

-

Stability : The Fmoc group prevents premature deprotection during chain elongation .

-

Versatility : Compatibility with orthogonal protecting groups (e.g., tert-butyl esters) for site-specific modifications .

Drug Development

Methylated and halogenated derivatives (e.g., Fmoc-Phe(2-F)-OH) are used to enhance peptide bioactivity or selectivity in therapeutic applications .

Structural and Functional Relationships

Scientific Research Applications

Chemistry

Fmoc-Phe(2-Me, 5-I)-OH is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group allows for selective deprotection and coupling reactions.

Biology

The compound can be used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural features.

Medicine

This compound can be used in the development of peptide-based drugs and therapeutic agents. Its unique substitutions can enhance the stability and bioavailability of peptides.

Industry

The compound is used in the production of peptide-based materials and nanomaterials. It can also be used in the development of biosensors and bioanalytical devices.

Mechanism of Action

The mechanism of action of Fmoc-Phe(2-Me, 5-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl and iodine substitutions can affect the hydrophobicity and electronic properties of the phenyl ring, which in turn can influence the interactions of the peptide with other molecules.

Comparison with Similar Compounds

Substituent Effects on Self-Assembly and Hydrogelation

The self-assembly of Fmoc-Phe derivatives is highly sensitive to substituent type, position, and number. Below is a comparative analysis of Fmoc-Phe(2-Me, 5-I)-OH with key analogues:

Table 1: Comparative Properties of Fmoc-Phe Derivatives

Positional and Electronic Influences

- Similar α-methylated derivatives (e.g., Fmoc-α-Me-L-Phe-OH) show altered assembly pathways but retain gelation capacity .

- Meta-Substituted Iodine (5-I): Iodine’s large atomic radius and polarizability enable strong halogen bonding. However, unlike Cl/Br, iodine often interacts indirectly via conserved water molecules, as observed in crystallographic studies (Figure 2) . This water-mediated interaction may reduce fibril density but enhance hydrogel elasticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.